(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride
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Overview
Description
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a butanoyl chloride group attached to a 3,4,5-trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride typically involves the reaction of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid+SOCl2→(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting material and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may interact with proteins, enzymes, or other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is unique due to its specific structure, which combines the 3,4,5-trimethoxyphenyl ring with a butanoyl chloride group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a butanoyl moiety linked to a 3,4,5-trimethoxyphenyl group. This unique combination of functional groups contributes to its diverse biological effects. The molecular formula is C14H17ClO3, and it is characterized by the presence of a chloride atom that enhances its reactivity in various biochemical pathways.
Research indicates that this compound interacts with specific molecular targets, which may include:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Binding : It has been shown to bind to various receptors, potentially influencing signal transduction pathways.
- Cell Cycle Regulation : Studies suggest it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been tested against several cancer cell lines with promising results:
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
LOX IMVI (Melanoma) | 26.7 ± 1.50 | 53.25 |
A498 (Renal Cancer) | 33.9 ± 1.91 | 41.40 |
MCF7 (Breast Cancer) | 55.93 | Moderate |
These results indicate that the compound exhibits significant antiproliferative activity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it may possess moderate antibacterial and antifungal properties, although further research is needed to quantify these effects and understand the underlying mechanisms .
Comparative Studies
When compared to structurally similar compounds, this compound demonstrates unique biological profiles due to its specific stereochemistry and functional groups:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid | Similar piperidine and phenyl groups | Different stereochemistry may influence biological activity |
3,4-Dimethoxyphenyl butanoic acid | Lacks piperidine ring | Simpler structure; different pharmacological profile |
Piperidinyl butanoic acid derivatives | Variations in substituents on piperidine | Broad range of biological activities depending on substitutions |
These comparisons underscore the significance of the trimethoxyphenyl group in enhancing biological activity .
Case Studies
Several case studies have investigated the effects of this compound on specific cancer cell lines:
- Study on Melanoma Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in LOX IMVI melanoma cells through caspase-3 activation .
- Renal Cancer Research : Another study focused on A498 renal cancer cells showed that the compound induced cell cycle arrest at the G2/M phase, leading to decreased proliferation rates .
Properties
Molecular Formula |
C13H17ClO4 |
---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C13H17ClO4/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3/t9-/m0/s1 |
InChI Key |
FFJQWNLKHHDDSA-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
Origin of Product |
United States |
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